1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thiadiazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. The thiadiazole ring is then introduced through a condensation reaction involving hydrazine and a suitable carboxylic acid derivative. Finally, the tolyl group is added via a substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives of the azepane ring
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The thiadiazole ring, in particular, is known to bind to certain enzymes and receptors, leading to biological responses. The exact pathways and molecular targets are still under investigation, but the compound's ability to modulate biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
1-(Azepan-1-yl)ethanone
1-(Azepan-1-yl)octan-1-one
1-(Azepan-1-yl)hexadecan-1-one
1-(Azepan-1-yl)-3-methylbut-2-en-1-one
Uniqueness: 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone stands out due to its unique combination of functional groups and its potential applications in various fields. While similar compounds share the azepane ring, the presence of the thiadiazole and tolyl groups in this compound provides distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Further studies are needed to fully understand its mechanism of action and to explore its full potential in various applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-7-6-8-14(11-13)16-18-17(23-19-16)22-12-15(21)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWTVBDHZWSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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